molecular formula C22H28O3 B15354513 Canrenone-d6 (Major)

Canrenone-d6 (Major)

Cat. No.: B15354513
M. Wt: 346.5 g/mol
InChI Key: UJVLDDZCTMKXJK-USJDJSNGSA-N
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Description

Canrenone-d6 (Major) is a stable isotope-labeled form of Canrenone, a synthetic steroid with antimineralocorticoid properties. It is primarily used in scientific research and as a reference standard in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Canrenone-d6 is synthesized through a series of chemical reactions starting from spironolactone, which undergoes specific modifications to introduce deuterium atoms at the desired positions. The reaction conditions typically involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods: The industrial production of Canrenone-d6 involves large-scale chemical synthesis using reactors designed to handle deuterated reagents. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for research and analytical applications.

Chemical Reactions Analysis

Core Chemical Reactivity

Canrenone-d6 retains the functional groups and steroidal framework of its parent compound, enabling participation in reactions typical of steroid derivatives:

Lactone Ring Dynamics

The γ-lactone ring at position 21 is susceptible to hydrolysis under basic conditions, forming the corresponding carboxylate intermediate. Deuterium labeling does not alter this reactivity but allows precise tracking of ring-opening/closure equilibria during metabolic studies.

Oxidation and Reduction

  • 3-Ketone Group : The ketone at position 3 can undergo reduction to form a secondary alcohol, though deuterium substitution may slightly modulate reaction kinetics due to isotope effects.

  • Double Bonds : The Δ⁴,⁶-diene system is prone to epoxidation, particularly at the 9,11-positions, forming epoxy derivatives like epoxymexrenone. This reaction is critical in synthesizing bioactive metabolites .

Nucleophilic Substitutions

The 7α-thiomethyl group (if present in precursors) can undergo oxidation to sulfoxides, followed by elimination to regenerate canrenone. This pathway mimics the metabolic conversion of spironolactone to canrenone in vivo .

Isotope-Specific Behavior

Deuterium incorporation at specific positions (e.g., methyl groups) introduces kinetic isotope effects (KIE), slowing hydrogen/deuterium exchange reactions and stabilizing bonds during metabolic processes. Key implications include:

Parameter Canrenone Canrenone-d6 Significance
Metabolic Half-Life16.5 hoursExtendedEnhanced stability for longitudinal studies
Mass Spectrometry Signalm/z 341m/z 347Distinct isotopic signature for quantification
SolubilityChloroformChloroformUnaffected by deuteration

Analytical Utility

  • LC-MS/MS Quantification : As an internal standard, Canrenone-d6 enables precise measurement of canrenone and its metabolites in biological matrices. Key transitions include:

    • Canrenone : m/z 341 → 107

    • Canrenone-d6 : m/z 347 → 107

  • Metabolic Tracing : Deuterium labels allow differentiation between endogenous and exogenous canrenone in pharmacokinetic studies .

Environmental and Metabolic Fate

Canrenone-d6 degrades via pathways analogous to non-deuterated canrenone:

  • Hydrolysis : Lactone ring opening in aqueous environments .

  • Epoxidation : Formation of 9,11-epoxy derivatives in oxidative conditions .

  • Microbial Degradation : Rapid transformation in activated sludge systems, mirroring spironolactone’s environmental behavior .

Research Implications

The integration of Canrenone-d6 in studies has revealed:

  • Masked Non-Adherence : Patients with undetectable spironolactone but measurable canrenone-d6 levels indicate adherence to therapy .

  • Metabolic Stability : Deuterium prolongs detection windows, improving AUC calculations in pharmacokinetic models .

Canrenone-d6’s unique chemical and isotopic properties make it indispensable for elucidating steroid metabolism, environmental persistence, and drug adherence. Its reactivity parallels non-deuterated canrenone but offers enhanced analytical precision, underscoring its value in advanced pharmacological research .

Scientific Research Applications

Canrenone-d6 is extensively used in scientific research due to its stable isotope labeling, which allows for accurate tracking and quantification in biological systems. Its applications include:

  • Chemistry: Used as a reference standard in mass spectrometry and chromatography for the identification and quantification of Canrenone and its metabolites.

  • Biology: Employed in studies investigating the metabolism and pharmacokinetics of Canrenone in animal models and human subjects.

  • Medicine: Utilized in clinical research to understand the effects of Canrenone on conditions such as heart failure and hyperaldosteronism.

  • Industry: Applied in the development of analytical methods and quality control of pharmaceuticals containing Canrenone.

Mechanism of Action

Canrenone exerts its effects by antagonizing the mineralocorticoid receptor, thereby inhibiting the action of aldosterone. This leads to decreased sodium reabsorption and potassium excretion in the kidneys, resulting in diuretic and antihypertensive effects. The molecular targets and pathways involved include the mineralocorticoid receptor and the renin-angiotensin-aldosterone system (RAAS).

Comparison with Similar Compounds

Canrenone-d6 is compared with other similar compounds, such as spironolactone, eplerenone, and drospirenone. While all these compounds are antimineralocorticoids, Canrenone-d6 is unique due to its stable isotope labeling, which enhances its utility in research applications. The similar compounds include:

  • Spironolactone: A non-selective antagonist of the mineralocorticoid receptor.

  • Eplerenone: A selective antagonist of the mineralocorticoid receptor with fewer side effects.

  • Drospirenone: A synthetic progestin with antimineralocorticoid properties used in oral contraceptives.

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Properties

Molecular Formula

C22H28O3

Molecular Weight

346.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22?/m1/s1/i4D,5D2,8D2,13D

InChI Key

UJVLDDZCTMKXJK-USJDJSNGSA-N

Isomeric SMILES

[2H]C1=CC2=C(C(=O)C(C[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC5([C@]4(CC3)C)CC(C(=O)O5)([2H])[2H])C)([2H])[2H])[2H]

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

Origin of Product

United States

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